Desethyl pirimiphos-methyl

描述

Desethyl pirimiphos-methyl is a derivative of pirimiphos-methyl, an organophosphate insecticide widely used in agriculture and public health. This compound is known for its efficacy in controlling a broad spectrum of insects and mites. This compound retains many of the parent compound’s properties but with slight modifications that can influence its behavior and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of desethyl pirimiphos-methyl typically involves the desethylation of pirimiphos-methyl. This process can be achieved through various chemical reactions, including hydrolysis or enzymatic processes that remove the ethyl group from the parent compound. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through distillation or crystallization to achieve the required quality standards.

化学反应分析

Types of Reactions

Desethyl pirimiphos-methyl undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its oxidized form, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can revert oxidized forms back to the original compound, typically using reducing agents like sodium borohydride.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

科学研究应用

Agricultural Applications

Desethyl pirimiphos-methyl primarily functions as an insecticide in agricultural settings. It is used to control a variety of pests affecting crops such as:

- Cereal grains : Effective against pests in stored wheat and rice, helping maintain quality and reduce losses during storage .

- Vegetables and fruits : Utilized in protecting various crops from insect infestations, thereby enhancing yield and quality.

Table 1: Application Rates and Efficacy

| Crop Type | Application Rate (g ai/t) | Target Pests | Efficacy Observed |

|---|---|---|---|

| Wheat | 4-8 | Various insects | High |

| Rice | 15 | Storage pests | Moderate |

| Vegetables | Variable | Aphids, beetles | High |

Metabolism and Residue Analysis

Research has shown that this compound is a significant metabolite resulting from the degradation of pirimiphos-methyl. Understanding its metabolic pathways is crucial for assessing its environmental impact and safety.

Metabolic Pathways

The metabolism of pirimiphos-methyl involves several processes leading to the formation of this compound and other metabolites. Key findings include:

- In vivo studies : In rats, the cleavage of ethyl groups from the parent compound leads to the formation of desethyl metabolites .

- Storage stability : Studies indicate that this compound can persist in treated grains, with degradation patterns observed under varying moisture conditions .

Table 2: Metabolic Products

| Metabolite | Chemical Structure | Formation Process |

|---|---|---|

| This compound | C9H16N3O3PS | Ethyl group cleavage from parent compound |

| R46382 | Unknown | Hydroxylation and further degradation |

Toxicological Studies

The toxicological profile of this compound has been evaluated through various studies focusing on its effects on non-target organisms, including mammals and aquatic life.

Health Effects

- Cholinesterase Inhibition : Research indicates that exposure to this compound can lead to inhibition of cholinesterase activity in mammals, which may result in neurotoxic effects .

- Environmental Impact : Studies have highlighted potential risks associated with pesticide runoff into aquatic systems, affecting fish and other aquatic organisms .

Case Study: Aquatic Toxicity

A study conducted on fish exposed to this compound demonstrated significant bioaccumulation and toxicity at certain concentrations. The findings underscored the need for monitoring pesticide residues in water bodies to mitigate environmental risks.

Regulatory Perspectives

This compound's regulatory status varies across regions due to its potential health risks. The Codex Alimentarius has established maximum residue limits (MRLs) for pirimiphos-methyl, indirectly affecting its metabolite's regulatory framework.

作用机制

Desethyl pirimiphos-methyl exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system. This mechanism is similar to that of other organophosphate compounds, but the specific molecular interactions and pathways can vary.

相似化合物的比较

Similar Compounds

Pirimiphos-methyl: The parent compound, widely used as an insecticide.

Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.

Diazinon: Used in agriculture for pest control, also an acetylcholinesterase inhibitor.

Uniqueness

Desethyl pirimiphos-methyl is unique due to its specific structural modifications, which can influence its reactivity, toxicity, and environmental behavior. Compared to its parent compound, it may exhibit different pharmacokinetics and dynamics, making it a valuable subject for research and development in various fields.

生物活性

Desethyl pirimiphos-methyl is a significant metabolite of the organophosphorus pesticide pirimiphos-methyl, primarily known for its insecticidal properties. Understanding the biological activity of this compound is crucial for assessing its environmental impact, toxicity, and potential health risks.

Chemical Structure and Metabolism

This compound is formed through the metabolic dealkylation of pirimiphos-methyl, which involves the removal of an ethyl group. This transformation is part of a broader metabolic pathway that includes various hydroxylated and oxidized metabolites. The primary metabolic pathway in mammals has been studied extensively, revealing that this compound retains some biological activity, particularly in inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function.

Biological Activity

1. Enzyme Inhibition:

this compound exhibits significant AChE inhibition, similar to its parent compound. A study indicated that this compound can cause red blood cell (RBC) AChE inhibition at lower doses compared to brain AChE inhibition, highlighting its neurotoxic potential .

2. Toxicity Studies:

Research has shown that acute toxicity tests on rats revealed symptoms consistent with cholinergic toxicity, including tremors and paralysis, at doses leading to significant AChE inhibition. For example, a study involving repeated dosing demonstrated that RBC cholinesterase activity was reduced by 60% in treated groups .

Case Studies and Research Findings

Case Study 1: Acute Toxicity in Rats

- Objective: To assess the acute toxicity of this compound.

- Method: Male and female rats were administered varying doses.

- Findings: Significant AChE inhibition was observed at doses as low as 1 mg/kg, with clinical signs of toxicity noted at higher doses. The study concluded that this compound poses a considerable risk to non-target organisms through its neurotoxic effects .

Case Study 2: Metabolic Fate in Animals

- Objective: To investigate the metabolism of pirimiphos-methyl and its derivatives.

- Method: Bile duct cannulated rats were used to track excretion patterns of radiolabeled compounds.

- Findings: Around 38% of the administered dose was recovered in urine as this compound and other metabolites, suggesting efficient metabolic conversion and potential reabsorption mechanisms .

Data Tables

| Metabolite | Percentage in Urine | Toxicological Effect |

|---|---|---|

| This compound | 30% | Cholinesterase inhibition |

| R35510 | Variable | Minor neurotoxic effects |

| R402186 | Variable | Potentially less toxic |

Environmental Impact

This compound's persistence in the environment raises concerns regarding its ecological impact. Residue studies indicate that it can remain detectable in soil and water systems long after application, potentially affecting non-target species and disrupting local ecosystems .

属性

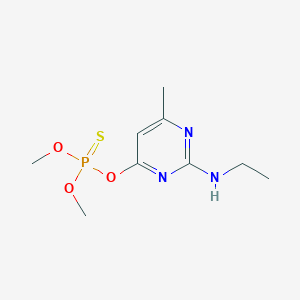

IUPAC Name |

4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O3PS/c1-5-10-9-11-7(2)6-8(12-9)15-16(17,13-3)14-4/h6H,5H2,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJYNECHJIZSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)OP(=S)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217224 | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67018-59-1 | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYL PIRIMIPHOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76A9XX9AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。